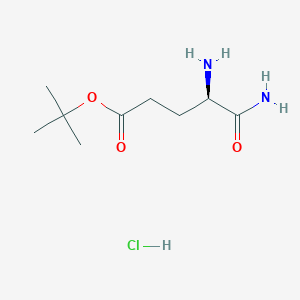
tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride” is a complex organic molecule. The “tert-Butyl” part refers to a tert-butyl group, which is a branched alkyl group derived from butane . The “®-4,5-diamino-5-oxopentanoate” part suggests the presence of an amino acid derivative, possibly related to glutamic acid or glutamate, given the presence of the diamino (two amino groups) and oxopentanoate (a five-carbon chain with a ketone group) components .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butyl group is a bulky, electron-donating group that could influence the compound’s reactivity . The diamino-5-oxopentanoate component suggests the presence of multiple amine groups and a ketone, which could participate in various chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the tert-butyl group and the diamino-5-oxopentanoate component. The tert-butyl group is known for its unique reactivity pattern due to its crowded nature . The diamino-5-oxopentanoate component, with its multiple amine groups and a ketone, could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group could impact the compound’s solubility, boiling point, and melting point . The diamino-5-oxopentanoate component could also influence these properties, as well as the compound’s acidity or basicity .Applications De Recherche Scientifique
Synthesis of N-Heterocycles
tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride: is extensively used in the synthesis of N-heterocycles, particularly via sulfinimines . This process is crucial for creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant because they form the backbone of many natural products and compounds with therapeutic potential.
Asymmetric Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis . It has been recognized as the gold standard for enantiopure tert-butanesulfinamide, which is pivotal in the stereoselective synthesis of amines and their derivatives over the last two decades.
NMR Studies of Macromolecular Complexes
In the field of nuclear magnetic resonance (NMR) spectroscopy, tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride is evaluated as a probe for studying macromolecular complexes . The tert-butyl group attached to proteins or complexes can be observed with high sensitivity, aiding in the analysis of large biomolecular assemblies.
Biophysical Studies
The tert-butyl group’s unique properties make it an excellent tag for proteins in biophysical studies . It provides a powerful approach to study large biomolecular assemblies that have limited stability or solubility, potentially even at nanomolar concentrations.
Chemical Transformations
The tert-butyl group’s reactivity is utilized in various chemical transformations . Its presence in a compound can influence reaction pathways, making it a valuable moiety in synthetic chemistry.
Biological Relevance
The tert-butyl group is also relevant in biological contexts. It plays a role in biosynthetic pathways and biodegradation processes . Understanding its behavior in these settings can lead to insights into natural product synthesis and environmental chemistry.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, tert-butyl compounds can be flammable and may cause eye and skin irritation . The diamino-5-oxopentanoate component could also present hazards, depending on its specific properties .
Orientations Futures
The future directions for research on this compound would depend on its intended applications. If it’s being studied for potential use in pharmaceuticals, future research could focus on understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy . If it’s being studied for use in materials science or another field, future research could focus on understanding and optimizing its physical and chemical properties .
Propriétés
IUPAC Name |
tert-butyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLREMKEFHDCSV-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66575-26-6 |
Source


|
| Record name | H-D-Glu(OtBu)-NH2 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2964069.png)
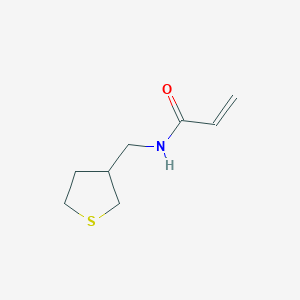
![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2964073.png)


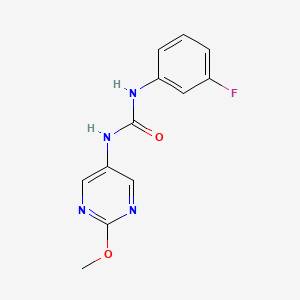
![N-{[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2964077.png)

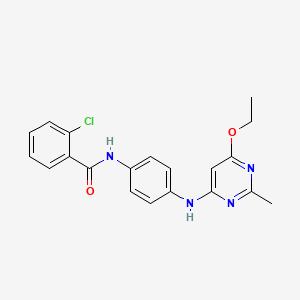
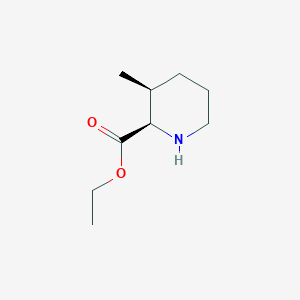


![1,3-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2964090.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2964091.png)